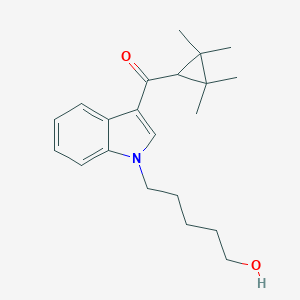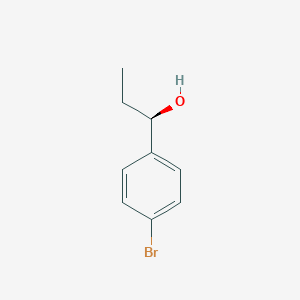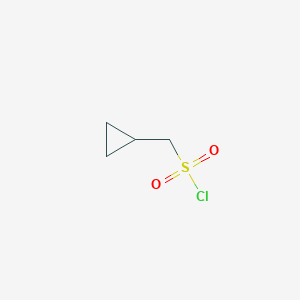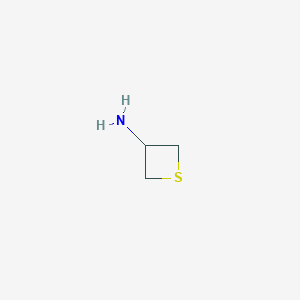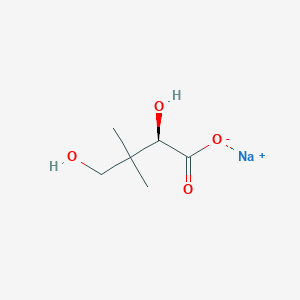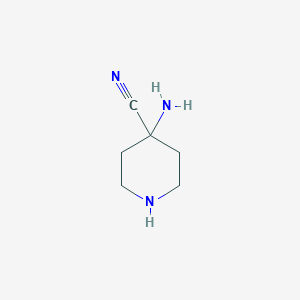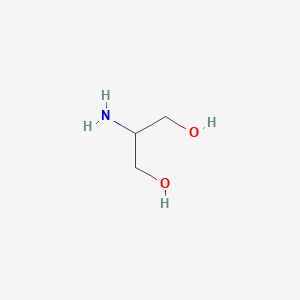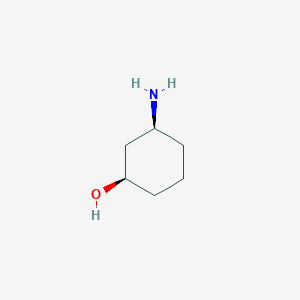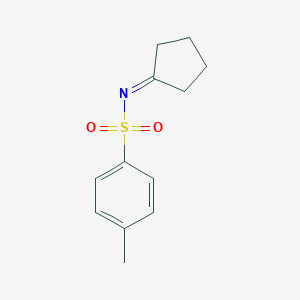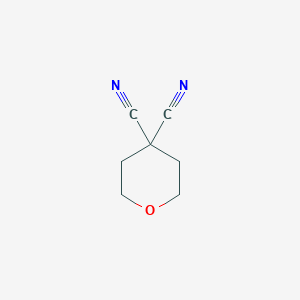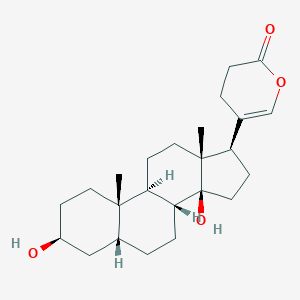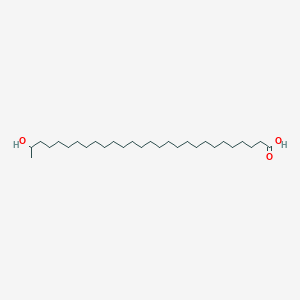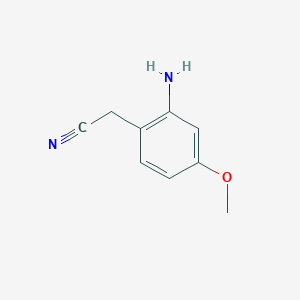![molecular formula C8H8N4O3 B045333 Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate CAS No. 124738-77-8](/img/structure/B45333.png)
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, also known as MDFPC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it an important area of research for the scientific community.
Mechanism Of Action
The mechanism of action of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in cancer and bacterial cells. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical And Physiological Effects
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to exhibit various biochemical and physiological effects in both cancer and bacterial cells. In cancer cells, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In bacterial cells, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been shown to inhibit cell growth and division, leading to bacterial cell death.
Advantages And Limitations For Lab Experiments
One of the major advantages of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate is its potential as a new class of cancer therapeutics and antibacterial agents. Additionally, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has shown low toxicity in various studies, making it a promising candidate for further development. However, there are also limitations to the use of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate in lab experiments, such as its limited solubility in water and the need for further optimization of its synthesis method.
Future Directions
There are several future directions for the research of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate. One possible direction is the development of new cancer therapeutics based on Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, with a focus on optimizing its structure and improving its efficacy. Additionally, further studies can be conducted to investigate the potential use of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate as an antibacterial agent, with a focus on its mechanism of action and potential applications in treating antibiotic-resistant bacterial infections. Finally, further optimization of the synthesis method for Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate can be conducted to improve its yield and purity.
Synthesis Methods
The synthesis of Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate involves the reaction of 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate, which can be purified through various methods such as column chromatography.
Scientific Research Applications
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapeutics. Additionally, Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate has also been studied for its potential use as an antibacterial agent, with promising results in various bacterial strains.
properties
CAS RN |
124738-77-8 |
|---|---|
Product Name |
Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate |
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-14-7(13)4-2-3-5(9)11-8(10)12-6(3)15-4/h2H,1H3,(H4,9,10,11,12) |
InChI Key |
ADMIVLQZXBHIKJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(N=C(N=C2O1)N)N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C(N=C2O1)N)N |
synonyms |
Furo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-diamino-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



